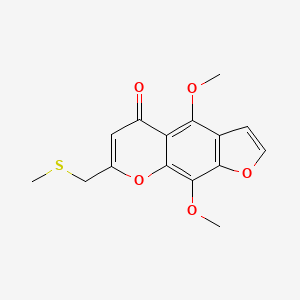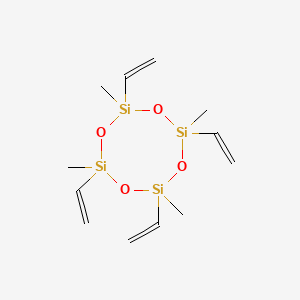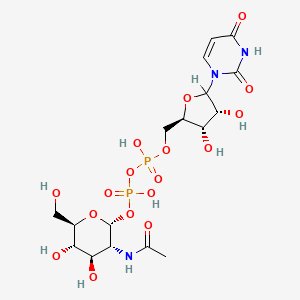
Siba
Overview
Description
Siba is a type of synthetic peptide that has been studied extensively for its potential applications in both in vivo and in vitro studies. Siba is an acronym for “synthetic Ibuprofen-based Antibody” and is derived from the ibuprofen molecule. It is a small, highly stable peptide with a molecular weight of only around 1000 daltons. Siba has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in the laboratory to study a variety of biological processes, including cell signaling, gene expression, and drug delivery.
Scientific Research Applications
Medical Research
SIBA has significant potential in medical research, particularly in the field of diagnostics. Its ability to detect a single molecule of target analyte makes it a powerful tool for identifying specific diseases or conditions at a very early stage .
Biological Research
In biological research, SIBA can be used to study the genetic makeup of various organisms. Its high specificity and sensitivity make it an effective tool for distinguishing closely-related species .
Environmental Research
SIBA can be used in environmental research to monitor changes in microbial communities. Its ability to distinguish closely-related species with single molecule sensitivity can be particularly useful in studying the impact of environmental changes on microbial biodiversity .
Forensic Research
Agricultural Research
SIBA can be used in agricultural research to improve crop yield, quality, and nutrition. It can also help increase safety and traceability while decreasing resource consumption and eliminating food waste .
Veterinary Research
SIBA can be used in veterinary research for the development of viral vectors and their application in veterinary vaccinology .
Mechanism of Action
Target of Action
Siba, also known as Strand Invasion Based Amplification (SIBA), is a novel isothermal nucleic acid amplification technology . Its primary targets are double-stranded DNA molecules . The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide (IO) into the double-stranded target nucleic acid .
Mode of Action
The mode of action of Siba involves a complex sequence of events. An oligonucleotide, known as the invasion oligonucleotide (IO), invades a duplex DNA via the action of a recombinase . This results in the formation of a D-loop recombination structure . The duplex regions peripheral to the IO insertion site dissociate, thereby enabling target-specific primers to bind . A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target .
Biochemical Pathways
The biochemical pathways affected by Siba involve the DNA replication process. The technology manipulates the natural process of DNA replication to achieve its goal of amplifying the target DNA . The recombinase-dependent insertion of the IO into the double-stranded target nucleic acid is a key step in this process .
Pharmacokinetics
The efficiency and speed of the siba process can be influenced by factors such as the concentration of the target dna, the presence of the necessary enzymes and primers, and the specific conditions under which the reaction is carried out .
Result of Action
The result of Siba’s action is the exponential amplification of the target DNA . This amplification is highly specific and able to distinguish closely-related species with single molecule sensitivity . This makes Siba a powerful tool for applications such as the detection of specific pathogens or genetic markers .
Action Environment
The action environment for Siba is typically a laboratory setting. The reaction is usually carried out at around 37°C, although the exact temperature can vary depending on the specific requirements of the reaction . Environmental factors that can influence the action, efficacy, and stability of Siba include the pH and ionic strength of the reaction buffer, the presence of any inhibitory substances, and the quality and quantity of the target DNA .
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUQGRUPLKDNT-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957314 | |
| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35899-54-8 | |
| Record name | 5'-Deoxy-5'-S-isobutylthioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)

